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Compound of Interest

Compound Name: 7-Hydroxypestalotin

Cat. No.: B10795607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 7-
Hydroxypestalotin, a naturally occurring pyranone derivative. The information presented

herein is intended to support researchers and scientists in the fields of natural product

chemistry, pharmacology, and drug development in their efforts to identify, characterize, and

utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 7-Hydroxypestalotin and provides standardized

experimental protocols for data acquisition.

Introduction to 7-Hydroxypestalotin
7-Hydroxypestalotin, also known as LL-P880β, is a secondary metabolite produced by

various fungi, including species of Pestalotiopsis. It belongs to the class of substituted

dihydropyranones and has garnered interest for its potential biological activities. Accurate and

comprehensive spectroscopic data is paramount for the unambiguous identification and

subsequent investigation of this natural product.

Spectroscopic Data
The structural elucidation of 7-Hydroxypestalotin has been accomplished through the

application of modern spectroscopic techniques, primarily NMR and MS. The following tables

summarize the key quantitative data obtained from these analyses.
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Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool

for determining the elemental composition of a molecule. The data below was obtained via Fast

Atom Bombardment Mass Spectrometry (FABMS).

Ion/Adduct Observed m/z

[M+H]⁺ 231.10

Table 1: Mass Spectrometry Data for 7-Hydroxypestalotin.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 7-Hydroxypestalotin, recorded in methanol-d₄, are

presented below. Chemical shifts (δ) are reported in parts per million (ppm).
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Position
¹³C Chemical
Shift (δ)

¹H Chemical
Shift (δ)

Multiplicity J (Hz)

2 166.9 - - -

3 89.9 5.10 d 1.8

4 173.6 - - -

5a 29.5 2.89 ddd 17.2, 12.8, 1.8

5b 29.5 2.30 dd 17.2, 3.9

6 78.1 4.51 ddd 12.8, 3.9, 3.9

7 74.0 3.48 m

8 71.0 3.80 m

9a 36.1 1.63 m

9b 36.1 1.52 m

10 18.9 1.45 m

11 14.1 0.95 t 7.2

4-OCH₃ 56.3 3.85 s

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 7-Hydroxypestalotin (in Methanol-d₄)[1].

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR and MS

data for 7-Hydroxypestalotin and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 7-Hydroxypestalotin.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄,

chloroform-d, or acetone-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm

probe.

Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential

window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting

spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 3.31

ppm).

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher) equipped with a 5 mm

probe.

Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1.0 Hz). Phase and baseline correct the resulting spectrum. Reference the

spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 49.0 ppm).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of the purified 7-Hydroxypestalotin in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of a small percentage of formic acid (e.g., 0.1%) to promote ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap

instrument coupled to a liquid chromatography (LC) system.

Parameters:

Ionization Mode: Positive electrospray ionization (ESI+).

Capillary Voltage: 3.5-4.5 kV.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent flow.

Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).
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Mass Range: m/z 100-1000.

Data Acquisition: Full scan mode.

Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the

molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which is then used to calculate the elemental

composition.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a natural product like 7-
Hydroxypestalotin is illustrated in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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